![molecular formula C21H18O3 B156539 5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol CAS No. 637776-91-1](/img/structure/B156539.png)
5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol” is also known as Resveratrol Impurity E . It is an impurity of Resveratrol, a type of natural phenol, and a phytoalexin produced by several plants in response to injury or when the plant is under attack by pathogens such as bacteria or fungi .
Synthesis Analysis
The synthesis of this compound might involve reactions at the benzylic position, which are very important for synthesis problems . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular formula of this compound is C35H30O3 . The structure of this compound includes a benzene ring, which is a cyclic compound with alternating double and single bonds . The benzene ring is particularly stable due to the delocalization of pi electrons .Chemical Reactions Analysis
Reactions at the benzylic position are significant for this compound . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, given its structural similarity to other solid aromatic compounds . The exact physical and chemical properties would depend on factors such as purity and environmental conditions.Propiedades
IUPAC Name |
5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-19-12-18(13-20(23)14-19)7-6-16-8-10-21(11-9-16)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBUZCYDDPTVFK-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

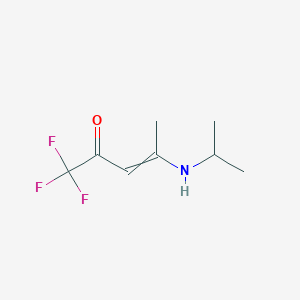
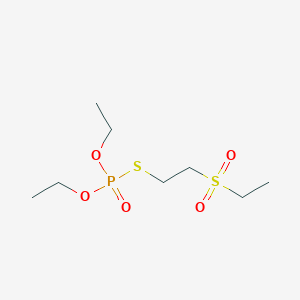
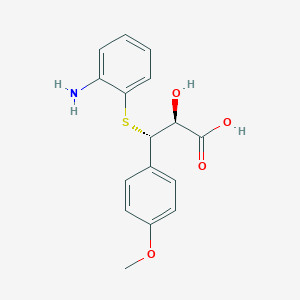
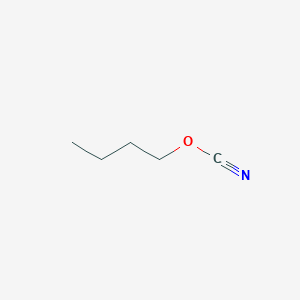
![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)
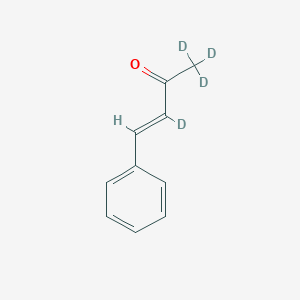
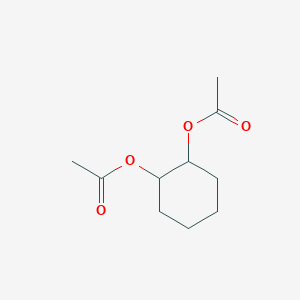
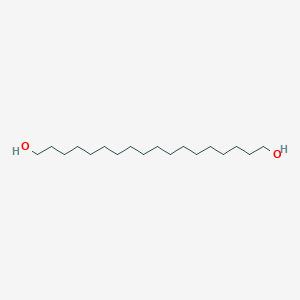
![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)
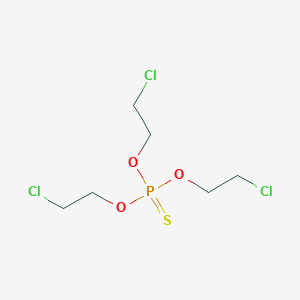
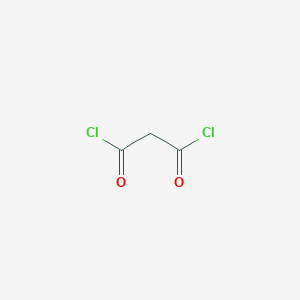
![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)
